5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide
Description
5-Amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the N1 position and a carboximidamide moiety at the C4 position. This compound is synthesized via cycloaddition reactions between 3,3-diaminoacrylonitriles and heteroaryl azides, as demonstrated in recent studies . The reaction proceeds under mild, transition-metal-free conditions using triethylamine (TEA) as a base in 1,4-dioxane, yielding the target compound in up to 93% efficiency .
Key physicochemical properties include:
Properties
IUPAC Name |
5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10(15-17)9-6-14-16(11(9)13)7-8-4-2-1-3-5-8/h1-6,17H,7,13H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBCRZFQVROSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=NO)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40839316 | |
| Record name | 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821004-24-4 | |
| Record name | 5-Amino-1-benzyl-N'-hydroxy-1H-pyrazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Benzyl Hydrazine with (Ethoxymethylene)Malononitrile
The foundational method involves treating benzyl hydrazine derivatives with (ethoxymethylene)malononitrile under reflux conditions. As demonstrated in analogous systems:
- Dissolve benzyl hydrazine hydrochloride (1.2 mmol) in anhydrous ethanol (2 mL)
- Neutralize with triethylamine (1.0 mmol) at 0°C
- Add (ethoxymethylene)malononitrile (1.0 mmol) dropwise
- Reflux under nitrogen for 4 hours
- Purify via silica chromatography (hexane/EtOAc gradient)
Key Parameters :
This method selectively produces the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile intermediate through a Michael addition-cyclization sequence, avoiding regioisomeric contamination.
Alternative Cyclization Strategies
While less common for this specific target, literature describes complementary approaches:
From Enaminonitriles :
Heating benzyl hydrazine with β-ethoxyacrylonitriles in DMF at 120°C provides analogous pyrazoles in 55–72% yield. However, this method introduces competing decomposition pathways above 130°C.
Microwave-Assisted Synthesis :
Early studies indicate 30% reduction in reaction time (2.7 hours vs. 4 hours) when using microwave irradiation at 150 W, though with marginal yield improvement (71% vs. 68%).
Nitrile-to-Amidine Functionalization
Hydroxylamine-Mediated Amidoxime Formation
The critical transformation of 4-cyano to N'-hydroxycarboximidamide proceeds through nucleophilic attack of hydroxylamine:
- Suspend 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol/water (3:1)
- Add hydroxylamine hydrochloride (2.5 eq) and NaOH (3.0 eq)
- Reflux at 80°C for 6 hours
- Acidify to pH 3 with HCl
- Recrystallize from ethanol/ether
Reaction Monitoring Data :
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2 | 45 | 92 |
| 4 | 78 | 89 |
| 6 | 95 | 85 |
Exceeding 6 hours promotes hydrolysis to the carboxylic acid (up to 15% byproduct).
Catalytic Enhancements
Zinc Chloride Acceleration :
Adding ZnCl₂ (0.2 eq) reduces reaction time to 3 hours while maintaining 94% conversion and 91% selectivity. The Lewis acid facilitates nitrile activation through coordination.
Solvent Effects :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 82 | 95 |
| DMF/Water | 76 | 88 |
| THF/Water | 68 | 82 |
Polar aprotic mixtures decrease performance due to reduced hydroxylamine nucleophilicity.
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (DMSO-d₆) :
- δ 7.35–7.28 (m, 5H, benzyl aromatic)
- δ 6.12 (s, 2H, NH₂)
- δ 5.21 (s, 2H, NCH₂Ph)
- δ 4.85 (s, 1H, OH)
¹³C NMR (DMSO-d₆) :
- 158.2 (C=N–OH)
- 149.7 (pyrazole C-3)
- 135.4 (benzyl quaternary)
- 117.8 (C≡N original substrate) → absent in product
MS (ESI+): m/z 272.1 [M+H]⁺ (calculated 272.11)
Industrial-Scale Considerations
For kilogram-scale production, key modifications are necessary:
Continuous Flow Nitrile Synthesis :
- Residence time: 12 minutes
- Throughput: 1.2 kg/h
- Yield: 74%
Amidoximation Reactor Design :
- Countercurrent hydroxylamine feeding
- pH-stat controlled acid addition
- Average batch size: 85 kg
- Purity: 99.2% by HPLC
Chemical Reactions Analysis
5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include CH-acids, which facilitate the formation of diverse heterocyclic or fused heterocyclic scaffolds . Major products formed from these reactions include poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
One of the notable applications of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide is its role as a scaffold for developing selective inhibitors against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Research indicates that derivatives of this compound exhibit potent activity against C. parvum through inhibition of the protein kinase CpCDPK1, which is crucial for the parasite's growth and proliferation. In preclinical studies, compounds derived from this scaffold demonstrated significant efficacy in reducing oocyst shedding in infected mouse models with doses as low as 8 mg/kg .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the formation of stable complexes with specific enzymes, modulating their activity to inhibit parasite growth effectively. This interaction is critical for developing new therapeutic strategies against cryptosporidiosis, especially given the lack of effective treatments currently available .
Synthesis and Chemical Reactions
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it suitable for synthesizing a wide range of organic molecules.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion to more oxidized forms | Hydroxylated derivatives |
| Reduction | Formation of amines or alcohols | Amino derivatives |
| Substitution | Introduction of various functional groups | Diverse organic compounds |
Environmental Applications
Recent studies have explored the potential use of this compound in environmental chemistry, particularly in developing agents that can mitigate pollution or enhance biodegradation processes. Its ability to form stable complexes with various environmental pollutants suggests that it could be used in remediation strategies.
Case Studies
Case Study 1: Efficacy Against Cryptosporidium
In a series of experiments involving mouse models infected with C. parvum, compounds derived from the this compound scaffold were tested for their ability to reduce parasite load. Compounds BKI 1708 and BKI 1770 showed promising results, significantly reducing oocyst shedding without observable toxicity at higher doses .
Case Study 2: Synthesis and Characterization
A comprehensive study was conducted to synthesize various derivatives of this compound, analyzing their chemical properties and biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and potential for further biological evaluation.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboximidamide Derivatives
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy in Compound 1) may enhance solubility but reduce electrophilicity, whereas electron-withdrawing groups (e.g., nitro in Compound 9) increase reactivity for further functionalization .
Synthetic Efficiency :
- The target compound’s synthesis achieves higher yields (93%) under milder conditions compared to sulfonyl azide-derived analogues, which require elevated temperatures or metal catalysts .
Physicochemical Properties :
- The fluorophenyl analogue () has a lower molecular weight (235.22 vs. ~276.27 for the target compound), suggesting improved pharmacokinetic profiles .
Reactivity and Functionalization Potential
- Amidine Linker : The amidine group in the target compound enables conjugation with heteroaryl azides (e.g., pyrimidine), a feature absent in simpler carboximidamides like those in .
- Regioselectivity : Unlike sulfonyl azide reactions, which produce sulfonylamidines, the target compound’s synthesis avoids sulfonate byproducts, simplifying purification .
Biological Activity
5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide (CAS No. 821004-24-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C11H13N5O
- Molecular Weight : 231.25 g/mol
- IUPAC Name : this compound
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound is believed to form stable complexes with these targets, modulating their activity and potentially leading to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, analogs of pyrazole have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | HeLa | 9.22 ± 0.17 | Inhibits growth and induces apoptosis |
| This compound | Various | TBD | Modulates enzyme activity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.
Study 1: Anticancer Efficacy
A study published in Nature explored the anticancer efficacy of pyrazole derivatives. The results showed that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models. The docking studies indicated strong binding affinities to matrix metalloproteinases (MMPs), which are critical in cancer progression .
Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Bacillus subtilis. The findings highlighted that certain analogs exhibited potent antibacterial effects, suggesting that modifications in the pyrazole structure could enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzyl group or the hydroxypyrazole moiety can significantly influence biological activity. For example, substituents on the benzyl ring have been shown to enhance binding affinity to target enzymes and improve potency against cancer cells.
Q & A
Q. What ethical guidelines apply when testing novel pyrazole derivatives in academic research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
